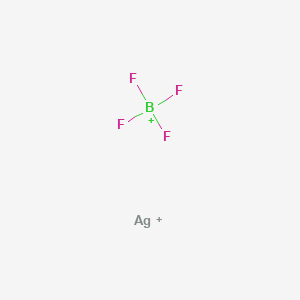

![molecular formula C9H12N2O5S B13388401 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one CAS No. 32754-06-6](/img/structure/B13388401.png)

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

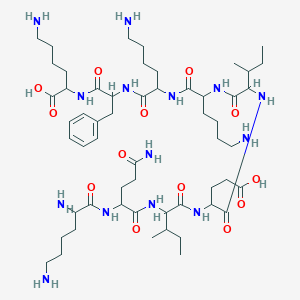

4-Thiouridine is an atypical nucleoside formed with the 4-thiouracil base found in transfer RNA (tRNA). It is a sulfur-containing analog of uridine, where the oxygen atom at the 4-position of the uracil ring is replaced by a sulfur atom. This modification is significant in various biological processes, including RNA synthesis and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiouridine typically involves the protection of the thiol group with a 2-cyanoethyl group and the 2′-OH group with a 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl function. The protected thiouridine is then incorporated into oligoribonucleotides using standard phosphoramidite chemistry . Another method involves the derivatization of 4-Thiouridine into a 5′-monophosphate prodrug to improve cell permeation and labeling efficiency .

Industrial Production Methods: Industrial production of 4-Thiouridine is less documented, but it generally follows similar synthetic routes as laboratory methods, with optimization for large-scale production. This includes the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Thiouridine undergoes various chemical reactions, including:

Oxidation: Conversion to cytidine analogs using reagents like osmium tetroxide and sodium periodate.

Substitution: Alkylation reactions with iodoacetamide to form stable adducts.

Common Reagents and Conditions:

Osmium tetroxide (OsO4) and ammonia: Used for oxidation reactions.

Iodoacetamide: Used for alkylation reactions.

Sodium periodate (NaIO4): Another reagent for oxidation reactions.

Major Products:

Cytidine analogs: Formed from oxidation reactions.

Alkylated uridine: Formed from substitution reactions.

Scientific Research Applications

4-Thiouridine has a wide range of applications in scientific research:

Mechanism of Action

4-Thiouridine exerts its effects primarily through its incorporation into RNA. It enhances site-specific crosslinking and acts as a photoaffinity probe due to its stability. The sulfur atom in 4-Thiouridine allows it to form covalent bonds with RNA-binding proteins upon UV irradiation, facilitating the study of RNA-protein interactions . Additionally, it functions as a sensor for near-UV irradiation in bacteria, inducing growth delay upon exposure .

Comparison with Similar Compounds

Uridine: The parent compound of 4-Thiouridine, lacking the sulfur atom.

2-Thiouridine: Another sulfur-containing nucleoside with the sulfur atom at the 2-position of the uracil ring.

5-Methyluridine: A methylated analog of uridine.

Comparison: 4-Thiouridine is unique due to its sulfur atom at the 4-position, which imparts distinct photoreactive properties and stability. Unlike uridine, 4-Thiouridine can form covalent bonds with proteins upon UV irradiation, making it valuable for crosslinking studies. Compared to 2-Thiouridine, 4-Thiouridine has different reactivity and applications due to the position of the sulfur atom .

Properties

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c12-3-4-6(13)7(14)8(16-4)11-2-1-5(17)10-9(11)15/h1-2,4,6-8,12-14H,3H2,(H,10,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOIGESWDJYCTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13957-31-8, 32754-06-6 |

Source

|

| Record name | 4-Thiouridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC283420 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

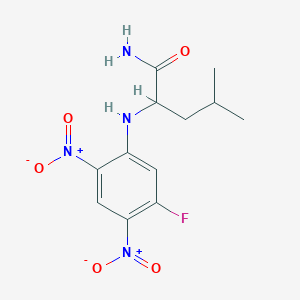

![2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid](/img/structure/B13388333.png)

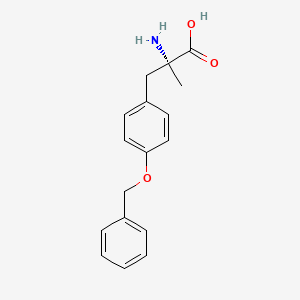

![Phlogopite (Mg3K[AlF(OH)O(SiO3)3])](/img/structure/B13388359.png)

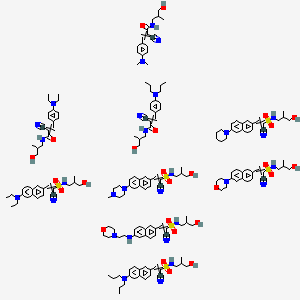

![(2S,4R)-4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13388391.png)

![2-[[5-Amino-2-[[1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid](/img/structure/B13388393.png)

![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B13388403.png)